4,4-Diallyl-1,3(2H,4H)-isoquinolinedione
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Overview
Description
4,4-Diallyl-1,3(2H,4H)-isoquinolinedione is an organic compound belonging to the isoquinolinedione family. Isoquinolinediones are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of allyl groups in the structure may impart unique reactivity and properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diallyl-1,3(2H,4H)-isoquinolinedione typically involves the following steps:
Starting Materials: The synthesis may begin with isoquinoline or its derivatives.
Allylation: Introduction of allyl groups can be achieved through allylation reactions using reagents like allyl bromide in the presence of a base.
Oxidation: The oxidation of the intermediate compound to form the isoquinolinedione structure can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
4,4-Diallyl-1,3(2H,4H)-isoquinolinedione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the isoquinolinedione to its corresponding dihydro derivatives.
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Allyl bromide, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized isoquinolinedione derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential biological activity, including antimicrobial and anticancer properties.
Medicine: Exploration as a lead compound for drug development.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Diallyl-1,3(2H,4H)-isoquinolinedione would depend on its specific interactions with biological targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione: Similar structure but with methyl groups instead of allyl groups.
4,4-Diphenyl-1,3(2H,4H)-isoquinolinedione: Contains phenyl groups, which may impart different reactivity and properties.
Uniqueness
4,4-Diallyl-1,3(2H,4H)-isoquinolinedione is unique due to the presence of allyl groups, which can participate in various chemical reactions, potentially leading to the formation of diverse derivatives with unique properties and applications.
Properties
CAS No. |
41058-61-1 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4,4-bis(prop-2-enyl)isoquinoline-1,3-dione |
InChI |
InChI=1S/C15H15NO2/c1-3-9-15(10-4-2)12-8-6-5-7-11(12)13(17)16-14(15)18/h3-8H,1-2,9-10H2,(H,16,17,18) |
InChI Key |
UGXXCYPUVVGNAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(C2=CC=CC=C2C(=O)NC1=O)CC=C |
Origin of Product |
United States |
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